molecular formula C13H22Cl2N2O B1525841 N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1334147-70-4

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1525841
CAS No.: 1334147-70-4
M. Wt: 293.23 g/mol
InChI Key: LIFJSAYBDASSMO-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)piperidin-4-amine dihydrochloride (CAS 1334147-70-4) is a chemical compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.24 g/mol . This compound is provided for research and development applications only and is not intended for diagnostic or therapeutic uses in humans or animals . Compounds featuring a phenoxyethyl piperidine structure, such as this one, are of significant interest in medicinal chemistry research, particularly as building blocks for cholinesterase inhibitors . Research indicates that analogous structures can act as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme target in neurodegenerative disease research . These inhibitors may interact with both the catalytic active site and the peripheral anionic site of the enzyme, making them valuable tools for investigating new therapeutic strategies . Researchers are advised to handle this material with care. Safety information includes warnings that it may cause skin and eye irritation . Recommended precautionary measures include wearing protective gloves, eye protection, and using adequate ventilation . For long-term storage, it is recommended to keep the product in a cool, dry place, with some suppliers suggesting storage at -20°C for extended periods .

Properties

IUPAC Name

N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFJSAYBDASSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxyethyl group, which is essential for its biological activity. The dihydrochloride salt form enhances solubility and bioavailability.

This compound exhibits multiple mechanisms of action, primarily through inhibition of key enzymes and receptors involved in various physiological processes:

  • Acetylcholinesterase Inhibition : The compound has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Kinase Inhibition : Research indicates that derivatives of piperidine compounds can act as multitarget inhibitors against various kinases such as VEGFR-2, ERK-2, and Abl-1. These targets are crucial in cancer biology, making the compound a candidate for anticancer therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity IC50 Value (µM) Target Reference
AChE Inhibition0.25Electric eel AChE
VEGFR-2 Inhibition11.3Human liver cancer cells (HepG2)
Induction of ApoptosisNot specifiedHepG2 cells

Case Studies

  • Alzheimer’s Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to this compound demonstrated significant reductions in Aβ peptide accumulation due to enhanced AChE inhibition. This suggests potential use in treating neurodegenerative diseases .
  • Cancer Cell Lines : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. One study reported an IC50 value of 11.3 µM against HepG2 cells, indicating a promising avenue for further investigation into its anticancer properties .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound possesses favorable absorption characteristics with sufficient bioavailability when administered orally. Additionally, acute toxicity assessments have shown no significant adverse effects at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Role in PROTAC Development

One of the notable applications of N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound's structure allows it to facilitate the formation of ternary complexes between E3 ligases and target proteins, enhancing the efficacy of targeted protein degradation strategies .

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties . Piperidine compounds have been shown to affect various signaling pathways crucial for cancer progression, such as the PI3K/Akt and NF-kB pathways. These pathways are often dysregulated in cancers like breast and prostate cancer, making piperidine derivatives promising candidates for therapeutic intervention .

Case Studies:

  • In vitro studies demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines through intrinsic pathways, activating caspases and modulating mitochondrial functions .
  • A specific study highlighted the ability of piperidine compounds to inhibit cell migration and proliferation in ovarian cancer cells, suggesting their potential as anticancer agents .

Neurological Applications

This compound has also been investigated for its potential effects on neurological conditions. Compounds with a similar structure have shown promise as Dopamine Receptor Agonists , specifically targeting the D3 receptor, which is implicated in various neuropsychiatric disorders. The ability to selectively activate these receptors can lead to advancements in treating conditions such as schizophrenia and Parkinson's disease .

Anticholinesterase Activity

Recent studies have explored the anticholinesterase activity of phenoxyethyl piperidine derivatives. These compounds have been synthesized and tested for their effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar compounds may be effective in treating inflammatory conditions such as arthritis. The ability to modulate inflammatory responses opens avenues for developing new therapeutic agents targeting chronic inflammatory diseases .

Summary Table: Applications of this compound

Application AreaDescriptionReferences
PROTAC DevelopmentActs as a semi-flexible linker for targeted protein degradation
Anticancer PropertiesInduces apoptosis and inhibits proliferation/migration in cancer cells
Neurological ApplicationsPotential D3 dopamine receptor agonist for neuropsychiatric disorders
Anticholinesterase ActivityInhibits AChE, enhancing cholinergic transmission for Alzheimer's treatment
Anti-inflammatory EffectsModulates inflammatory responses; potential treatment for arthritis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride, highlighting variations in substituents, physicochemical properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Applications/Notes References
This compound 2-Phenoxyethyl C13H22Cl2N2O 309.24 Not reported Discontinued Limited availability; research discontinued
DDO-02003 (1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride) Benzooxazolylmethyl, 4-methoxyphenyl C21H25Cl2N3O2 446.35 207–211 95.27 Kv1.5 potassium channel modulator; 40% yield
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 5-Chloro-2-fluorobenzyl C12H16Cl3FN2 315.6 Not reported ≥95 Lab research; halogenated for enhanced bioactivity
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride 4-Nitrobenzyl C12H18Cl2N3O2 308.20 Not reported 95 High electron-withdrawing nitro group; lab use
N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride 3,4-Difluorobenzyl C12H16Cl2F2N2 297.18 Not reported 99 Industrial grade; supplier-verified
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride Pyridinyl-chloro C10H14Cl3N3 272.14 Not reported Not reported Pharmaceutical intermediate

Key Research Findings and Trends

Substituent Effects on Physicochemical Properties

  • Aromatic Heterocycles: Benzooxazolylmethyl substituents (DDO series) improve thermal stability, as evidenced by higher melting points (~207–211°C) compared to non-heterocyclic analogs .

Preparation Methods

Nucleophilic Substitution Using 1-(2-chloroethyl)piperidine Derivatives

A common approach starts with 1-(2-chloroethyl)piperidine hydrochloride, which is first liberated from its hydrochloride salt using a base such as triethylamine. This free amine intermediate is then reacted with phenol derivatives or potassium phenoxide to introduce the phenoxyethyl group through an SN2 reaction. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile under reflux conditions to facilitate substitution.

  • Example Reaction Conditions:
    • Reactants: 1-(2-chloroethyl)piperidine hydrochloride, phenol or potassium phenoxide.
    • Base: Triethylamine to liberate the free amine.
    • Solvent: Acetonitrile.
    • Temperature: Reflux overnight.
    • Work-up: Solvent removal under reduced pressure, aqueous extraction, and purification.

This method yields the N-(2-phenoxyethyl)piperidine intermediate, which can be further functionalized or converted to the amine salt form.

Gabriel Synthesis for Piperidin-4-amine Derivatives

An alternative route involves the Gabriel synthesis to prepare the piperidin-4-amine core. Starting from 1-(2-chloroethyl)piperidine hydrochloride, potassium phthalimide is used to form a phthalimide-protected amine intermediate. Subsequent cleavage of the phthalimide group with methylamine under reflux conditions yields the primary amine at the 4-position of the piperidine ring.

  • Steps:
    • Formation of phthalimide intermediate via reaction with potassium phthalimide.
    • Cleavage of phthalimide with methylamine to yield the free amine.
    • Introduction of the phenoxyethyl group via nucleophilic substitution or amidation.

This method provides a route to the piperidin-4-amine intermediate with good control over regioselectivity.

Reductive Amination of N-Phenethyl-4-piperidone

Another reported method involves hydrogenation and amination of N-phenethyl-4-piperidone. The process includes:

  • Preparation of N-phenethyl-4-piperidone via condensation reactions.
  • Catalytic hydrogenation under reflux in solvents such as toluene.
  • Amination steps to introduce the amine functionality.

This method is more applicable to related piperidine derivatives but can be adapted for phenoxyethyl analogs by substituting the phenethyl group with phenoxyethyl.

Salt Formation: Dihydrochloride Preparation

After synthesis of the free base N-(2-phenoxyethyl)piperidin-4-amine, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid, often using 25% aqueous HCl under reflux conditions for several hours. The resulting dihydrochloride salt precipitates upon cooling and can be isolated by filtration and recrystallization from suitable solvents such as petroleum ether or ethanol.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Liberation of 1-(2-chloroethyl)piperidine hydrochloride Triethylamine, acetonitrile, reflux overnight - Free amine intermediate
Nucleophilic substitution with phenol or potassium phenoxide Reflux in acetonitrile or toluene 50-80 Formation of N-(2-phenoxyethyl)piperidine
Gabriel synthesis (phthalimide intermediate) Potassium phthalimide, reflux, then methylamine cleavage 30-60 Piperidin-4-amine intermediate
Reductive amination of piperidone Hydrogenation, amination, reflux in toluene 70-90 Alternative route for related derivatives
Salt formation (dihydrochloride) 25% HCl aqueous, reflux 3-5 hours >90 Crystallization and purification

Research Findings and Analysis

  • The Gabriel synthesis route provides a regioselective approach to the piperidin-4-amine core but often with moderate yields (~30%).
  • Nucleophilic substitution using 1-(2-chloroethyl)piperidine derivatives is a straightforward and higher-yielding method (up to 80%) for introducing the phenoxyethyl group.
  • Salt formation by hydrochloric acid treatment is efficient and yields stable dihydrochloride salts suitable for pharmaceutical formulation.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to confirm completion.
  • Purification typically involves recrystallization, which affects melting points and purity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride
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N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride

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